molecular formula C13H16Cl2N2O2S B043406 N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride CAS No. 78957-86-5

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride

Cat. No. B043406
CAS RN: 78957-86-5
M. Wt: 335.2 g/mol
InChI Key: QREFPAWBKYKLNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide derivatives often involves multiple steps, starting from naphthalene or naphthalenesulfonamide precursors. For instance, Zhao Gui-sen (2005) describes the synthesis of related compounds using 1-naphthaleneamide-5-sulfonic acid as raw material, highlighting a general approach to synthesizing naphthalenesulfonamide derivatives, which could be adapted for the specific synthesis of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride (Zhao, 2005).

Molecular Structure Analysis

The molecular structure of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride, and related compounds is characterized by their naphthalenesulfonamide backbone. A study by Hempel et al. (2005) on a structurally similar compound provides insights into the conformation and stereochemistry of these molecules, which are crucial for their biological activity. The extended conformation and specific protonation patterns of these compounds influence their interaction with biological targets (Hempel et al., 2005).

Scientific Research Applications

Modulation of Protein Kinases

Naphthalenesulfonamide derivatives, including compounds similar to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, have been shown to interact with protein kinases, such as protein kinase C, influencing their activity in cellular processes. These interactions can modulate Ca2+-dependent processes, highlighting the compound's potential in studying intracellular signaling pathways (Ito et al., 1986).

Inhibition of Cell Proliferation

Compounds structurally related to N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride have been investigated for their ability to inhibit cell proliferation. Studies have demonstrated that these compounds can penetrate cell membranes, accumulate in the cytoplasm, and subsequently inhibit the proliferation of certain cell lines, indicating a potential use in cancer research or therapy (Hidaka et al., 1981).

Interaction with Calmodulin

The interaction of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride derivatives with calmodulin has been a significant focus, given their role as calmodulin antagonists. These interactions have implications for understanding the regulation of calmodulin-dependent enzymes and processes within cells, offering insights into cellular mechanisms and potential therapeutic targets (Hart et al., 1983).

Effects on Intracellular Calcium Levels

Research has shown that compounds like N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride can influence intracellular calcium levels. This effect is crucial for understanding cellular signaling, especially in cancer cells, where calcium signaling plays a pivotal role in proliferation and apoptosis (Jan et al., 2000).

Antitumor Activity

The antitumor potential of N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide hydrochloride derivatives has been explored in various models. Studies have demonstrated an inhibitory effect on tumor growth and promotion in certain types of cancers, suggesting the compound's utility in developing novel anticancer strategies (Ito & Hidaka, 1983).

properties

IUPAC Name

N-(3-aminopropyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S.ClH/c14-12-6-1-5-11-10(12)4-2-7-13(11)19(17,18)16-9-3-8-15;/h1-2,4-7,16H,3,8-9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREFPAWBKYKLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657023
Record name N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-5-chloro-1-naphthalenesulfonamide, hydrochloride

CAS RN

78957-86-5
Record name N-(3-Aminopropyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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